AM-211 sodium

DP2 receptor pharmacology species ortholog binding allergic inflammation models

Seeking a selective DP2 antagonist with consistent rodent-to-human potency? AM-211 sodium (CAS 1263077-74-2) is a high-affinity DP2/CRTH2 antagonist (IC50 4.9 nM human) with >20,000-fold selectivity against TP, IP, DP1, FP receptors. Ideal for translational studies of allergic inflammation. • Rodent potency: IC50 7.8 nM mouse, 4.9 nM guinea pig; oral ED50 0.85 mg/kg. • Phase I clinical PK: half-life 14-25 h; dose-dependent eosinophil shape change inhibition. • Clean DP2 blockade with no COX-1/2 or PPAR activity. BenchChem ensures reliable supply.

Molecular Formula C27H26F3N2NaO4
Molecular Weight 522.5
CAS No. 1263077-74-2
Cat. No. B605371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-211 sodium
CAS1263077-74-2
SynonymsAM-211 sodium
Molecular FormulaC27H26F3N2NaO4
Molecular Weight522.5
Structural Identifiers
SMILESCCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)[O-])OC)C(=O)NCC3=CC=CC=C3.[Na+]
InChIInChI=1S/C27H27F3N2O4.Na/c1-3-32(26(35)31-16-18-7-5-4-6-8-18)17-20-15-21(27(28,29)30)10-11-22(20)23-13-19(14-25(33)34)9-12-24(23)36-2;/h4-13,15H,3,14,16-17H2,1-2H3,(H,31,35)(H,33,34);/q;+1/p-1
InChIKeyFMIRMLZTNYEOKX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AM-211 Sodium: Overview and DP2 Target Engagement


AM-211 sodium (CAS 1263077-74-2) is the sodium salt of the small-molecule prostaglandin D2 receptor type 2 (DP2, also known as CRTH2) antagonist AM-211 [1]. The compound exhibits high-affinity binding to human DP2 (IC50 = 4.9 nM) and demonstrates comparable potency across mouse, guinea pig, and rat orthologs [2]. AM-211 was advanced to Phase I clinical evaluation for asthma and chronic obstructive pulmonary disease (COPD) by Panmira Pharmaceuticals, establishing its translational relevance [3]. As a tool compound for probing DP2-mediated pathways in allergic inflammation, AM-211 sodium provides researchers with a well-characterized pharmacological profile anchored in peer-reviewed preclinical pharmacology and human pharmacokinetic data [2][4].

AM-211 Sodium: Substitution Risks and Differentiation


The DP2 receptor antagonist class encompasses structurally and pharmacologically diverse molecules with marked differences in species-specific potency, selectivity across the prostanoid receptor family, and oral bioavailability [1]. Substituting AM-211 sodium with an alternative DP2 antagonist such as fevipiprant, AZD1981, or OC000459 without empirical verification introduces uncontrolled variables that can alter experimental outcomes. Critical differentiating parameters include the compound's potency at rodent versus human DP2 (essential for preclinical-to-clinical translation), its functional selectivity window against TP, IP, DP1, and FP receptors (which influences off-target liability), and its human pharmacokinetic half-life (which dictates dosing frequency in ex vivo or in vivo protocols) [2][3]. The quantitative evidence presented below substantiates why AM-211 sodium occupies a defined, non-interchangeable position within the DP2 antagonist landscape.

AM-211 Sodium: Quantitative Differentiation Evidence


Cross-Species DP2 Binding Affinity

AM-211 sodium demonstrates high and consistent binding affinity for DP2 across four species, with IC50 values of 4.9 nM (human), 7.8 nM (mouse), 4.9 nM (guinea pig), and 10.4 nM (rat) [1]. In contrast, alternative DP2 antagonists exhibit species-dependent potency variation. For example, fevipiprant (QAW039) shows a binding Kd of 1.14 nM at human DP2 but displays markedly reduced potency at rodent DP2, limiting its utility in mouse models . AZD1981 and OC000459 (timapiprant) demonstrate human DP2 IC50 values of 4 nM and 13 nM, respectively, but cross-species data are not uniformly reported . The retention of nanomolar potency at mouse and guinea pig DP2 enables AM-211 sodium to be employed in common preclinical allergic inflammation models without requiring species-specific potency adjustments [1].

DP2 receptor pharmacology species ortholog binding allergic inflammation models

Prostanoid Receptor Selectivity Profile

AM-211 sodium exhibits pronounced selectivity for DP2 over other prostanoid family receptors, with IC50 values exceeding 100 µM (100,000 nM) for human TP, IP, DP1, and FP receptors [1]. This represents a >20,000-fold selectivity window relative to its DP2 IC50 (4.9 nM). The compound shows no measurable activity at COX-1, COX-2, or PPAR nuclear receptors at concentrations up to 100 µM [1]. By comparison, alternative DP2 antagonists exhibit varied selectivity margins. Fevipiprant demonstrates high selectivity for CRTH2 but full selectivity profiling across the entire prostanoid family is less comprehensively documented in the primary literature. AZD1981 is reported to have >1000-fold selectivity over 340 receptors and enzymes, including DP1 . The documented >20,000-fold margin for AM-211 across TP, IP, DP1, and FP provides researchers with a well-characterized, low off-target liability profile suitable for mechanistic studies in complex biological systems.

receptor selectivity off-target profiling prostanoid receptor family

Oral Bioavailability and In Vivo PD Potency

AM-211 sodium demonstrates good oral bioavailability in both rats and dogs, enabling consistent systemic exposure following oral administration [1]. In a guinea pig pharmacodynamic model of DK-PGD2-induced peripheral blood leukocytosis, AM-211 produced dose-dependent inhibition with an oral ED50 of 0.85 mg/kg [2]. This translates to robust in vivo target engagement at sub-milligram per kilogram doses. In contrast, while several DP2 antagonists have reported oral activity, direct ED50 comparisons in the guinea pig leukocytosis model are not uniformly available across the class. For example, fevipiprant is orally active with once-daily dosing in humans, but guinea pig ED50 data are not reported in the primary literature . The quantifiable ED50 value provides researchers with a benchmark for dose selection in subsequent in vivo efficacy studies using AM-211 sodium.

oral bioavailability in vivo pharmacology leukocytosis pharmacodynamic assay

Human Pharmacokinetic Half-Life

In a Phase I randomized controlled trial in healthy volunteers, AM-211 exhibited a mean terminal half-life ranging from 14 to 25 hours across the 100-600 mg dose range following oral administration [1]. This extended half-life supports once-daily dosing and provides sustained DP2 receptor antagonism at trough. Accumulation ratios ranged from 1.4 to 1.5 following multiple dosing, indicating predictable steady-state exposure without excessive drug accumulation [1]. By comparison, alternative DP2 antagonists exhibit varied human PK profiles. Fevipiprant also supports once-daily dosing with a half-life of approximately 20 hours . AZD1981 has a shorter half-life (~12 hours) and requires twice-daily dosing . OC000459 (timapiprant) displays a half-life of ~15-18 hours . The 14-25 hour half-life of AM-211 positions it within the once-daily dosing category, a practical advantage for both clinical studies and ex vivo assays requiring sustained DP2 antagonism.

human pharmacokinetics half-life dosing regimen clinical pharmacology

Phase I Clinical Safety and Tolerability

AM-211 sodium was evaluated in a randomized, placebo-controlled Phase I trial encompassing single ascending doses (up to 1000 mg) and multiple ascending doses (up to 600 mg once daily for 7 days) [1]. The compound was well tolerated at all doses in both single- and multiple-dose cohorts, with no dose-limiting toxicities reported [1]. In contrast, other DP2 antagonists have encountered development-limiting safety issues. AZD5985, a CRTH2 antagonist, was discontinued due to safety concerns, and AZD8075 was terminated following adverse events of urine turbidity [2]. While setipiprant (ACT-129968) demonstrated favorable safety in Phase II, its development was discontinued for strategic reasons [3]. The favorable tolerability profile of AM-211 at clinically relevant doses supports its use in both preclinical and potential future clinical research settings without confounding toxicity signals.

clinical safety tolerability Phase I trial adverse events

AM-211 Sodium: Research and Application Scenarios


Preclinical Efficacy in Allergic Inflammation Models

AM-211 sodium is ideally suited for efficacy studies in mouse and guinea pig models of asthma, allergic rhinitis, and pulmonary inflammation due to its retained nanomolar potency at rodent DP2 (IC50 = 7.8 nM mouse, 4.9 nM guinea pig) [1]. Oral administration at 10-30 mg/kg produces significant reductions in ovalbumin-induced sneezing in mice and pulmonary eosinophilia in guinea pigs [1][2]. The defined oral ED50 of 0.85 mg/kg in the guinea pig DK-PGD2-induced leukocytosis model provides a benchmark for dose selection [2].

Ex Vivo Target Engagement and PD Assays

The well-characterized human pharmacokinetic profile of AM-211 (half-life 14-25 hours) and its dose-dependent inhibition of eosinophil shape change in whole blood (near-complete at 200 mg once daily trough) support its use in ex vivo target engagement and biomarker studies [3]. Researchers can leverage published clinical PK/PD relationships to select concentrations that achieve robust DP2 antagonism in human cell-based assays without requiring de novo PK modeling.

Selectivity and Off-Target Profiling

With a selectivity margin exceeding 20,000-fold against TP, IP, DP1, and FP receptors (IC50 > 100 µM versus 4.9 nM for DP2) [2], AM-211 sodium is an optimal tool for experiments requiring clean DP2 antagonism in complex cellular or tissue environments where other prostanoid receptors may be co-expressed. Its lack of activity at COX-1/2 and PPAR receptors further reduces confounding variables.

Translational Pharmacology: Preclinical to Clinical

AM-211 sodium offers a unique advantage for translational research programs due to its cross-species potency retention (human, mouse, guinea pig, rat) and its completion of Phase I clinical evaluation in asthma and COPD [1][4]. This enables researchers to design studies that directly link preclinical efficacy observations in rodent models to human target engagement and safety expectations, a critical consideration for drug discovery and development programs targeting DP2-mediated allergic diseases.

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